2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and an imidazopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazopyridine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde under acidic conditions.
Substitution Reactions: The benzamide core is synthesized by reacting 2-chloro-4-fluorobenzoic acid with an amine derivative of the imidazopyridine moiety. This step often requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the scalability of purification processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The imidazopyridine moiety can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The amide bond formation is a key reaction in the synthesis of this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions typically include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In medicinal chemistry, 2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide may exhibit biological activity, making it a candidate for drug development. It could potentially interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzamide: Lacks the imidazopyridine moiety, making it less complex.
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: Lacks the chloro and fluoro substituents, which may affect its reactivity and biological activity.
Uniqueness
The presence of both chloro and fluoro substituents, along with the imidazopyridine moiety, makes 2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide unique. These features can influence its chemical reactivity, stability, and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Biological Activity
2-Chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The compound can be represented as follows:
The primary biological activity of this compound is linked to its interaction with specific receptors and enzymes in the body:
- P2X7 Receptor Modulation : This compound acts as an antagonist at the P2X7 receptor, which is a ligand-gated ion channel involved in various physiological processes including inflammation and pain signaling. By inhibiting this receptor, the compound may help in managing conditions like chronic pain and inflammatory diseases .
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown activity as HDAC inhibitors. These inhibitors play a crucial role in cancer therapy by promoting apoptosis and cell cycle arrest in cancer cells. For instance, related benzamide derivatives have demonstrated potent activity against HDAC3 with IC50 values in the low micromolar range .
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds:
Activity | Target | IC50 Value | Reference |
---|---|---|---|
HDAC3 Inhibition | Histone Deacetylase | 95.48 nM | |
Tumor Cell Proliferation | HepG2 Cell Line | 1.30 μM | |
P2X7 Receptor Antagonism | P2X7 Receptor | Not specified |
Case Studies
- Antitumor Activity : A study involving related compounds demonstrated significant antitumor activity against HepG2 cells, showcasing an IC50 value of 1.30 μM. The mechanism was attributed to apoptosis induction and G2/M phase cell cycle arrest .
- Inflammation Models : In vivo models have shown that P2X7 antagonists can reduce inflammatory responses in conditions such as arthritis and neuropathic pain. The modulation of ATP signaling through P2X7 receptors is critical for these effects .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O/c21-16-11-13(22)8-9-14(16)20(26)24-17-6-2-1-5-15(17)18-12-25-10-4-3-7-19(25)23-18/h1-2,5-6,8-9,11-12H,3-4,7,10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRONFVUOGRUYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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